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1-(5-FLUORO-2-METHOXYPHENYL)ETHAN-1-OL

Cat. No.: B6343433
CAS No.: 878572-08-8
M. Wt: 170.18 g/mol
InChI Key: VLBOHPCLXJIASU-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Aryl Alcohols in Organic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netacs.orgnih.gov This "fluorine effect" is a cornerstone of modern medicinal chemistry and drug design. researchgate.netnih.gov Fluorine's high electronegativity and small atomic size allow it to modulate the acidity (pKa) of nearby functional groups, enhance metabolic stability by strengthening chemical bonds, and improve a molecule's ability to permeate biological membranes. nih.govnih.gov These attributes often lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

Fluorinated aryl alcohols, a class of compounds characterized by a hydroxyl group and a fluorine atom attached to an aromatic ring system, are particularly valuable intermediates in the synthesis of complex molecules. ambeed.com The presence of both the hydroxyl and fluoro- groups provides multiple points for chemical modification, making them versatile building blocks for creating diverse molecular architectures. The strategic placement of a fluorine atom on an aryl alcohol can influence the reactivity of the alcohol group and provide a site for further functionalization, contributing to the development of new pharmaceuticals and other advanced materials. acs.org

Significance of 1-(5-FLUORO-2-METHOXYPHENYL)ETHAN-1-OL as a Chiral Scaffold

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. tcichemicals.combldpharm.comsigmaaldrich.com This chirality is of paramount importance in biological systems, as living organisms are themselves chiral. The different enantiomers of a molecule can interact with biological targets, such as enzymes and receptors, in distinct ways, leading to different physiological effects.

As a chiral building block, this compound provides a pre-defined stereocenter that can be incorporated into larger, more complex molecules. nih.govsigmaaldrich.com This is a crucial strategy in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target compound. The use of such chiral scaffolds simplifies the synthetic process and ensures the stereochemical integrity of the final product. The specific arrangement of the fluoro, methoxy (B1213986), and hydroxyl groups on the aromatic ring of this compound offers a unique combination of electronic and steric properties that can be exploited in the design of new biologically active agents.

Scope and Research Objectives for Academic Investigation of the Compound

Academic research into this compound and related compounds is driven by several key objectives. A primary focus is the development of efficient and stereoselective synthetic routes to obtain the pure enantiomers of the compound. This often involves the use of chiral catalysts or resolving agents to separate the enantiomers from a racemic mixture.

Another significant area of investigation is the exploration of its utility as a precursor in the synthesis of novel compounds with potential therapeutic applications. For instance, related iodo-substituted analogs have been used as intermediates in the synthesis of kinase inhibitors for cancer therapy. chemicalbook.comgoogle.com Researchers are also interested in understanding how the specific substitution pattern of the aromatic ring influences the compound's reactivity and its interactions with biological systems.

Furthermore, detailed characterization of the compound's physicochemical properties is essential for its application in synthesis. This includes determining its spectroscopic data, which aids in its identification and quality control.

Below is a data table summarizing some of the key chemical properties of this compound.

PropertyValue
CAS Number 878572-08-8
Molecular Formula C9H11FO2
Molecular Weight 170.183 g/mol
Canonical SMILES CC(C1=C(C=CC(=C1)F)OC)O
InChI Key VLBOHPCLXJIASU-UHFFFAOYSA-N

Table 1: Chemical Properties of this compound. guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FO2 B6343433 1-(5-FLUORO-2-METHOXYPHENYL)ETHAN-1-OL CAS No. 878572-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBOHPCLXJIASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661516
Record name 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878572-08-8
Record name 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 878572-08-8
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Synthetic Methodologies for 1 5 Fluoro 2 Methoxyphenyl Ethan 1 Ol and Analogues

Conventional Chemical Synthesis Approaches

The traditional synthesis of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol and related compounds relies on established organic chemistry transformations. These methods include the asymmetric reduction of prochiral ketones, nucleophilic additions, and multi-step sequences starting from functionalized aromatic precursors.

Asymmetric Reduction of Prochiral Ketone Precursors

A prevalent strategy for obtaining chiral alcohols is the enantioselective reduction of the corresponding prochiral ketone, in this case, 2'-methoxy-5'-fluoroacetophenone. This transformation can be achieved through various catalytic systems.

The use of chiral borane (B79455) reagents, often in conjunction with oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS reduction), is a well-established method for the asymmetric reduction of ketones. tandfonline.comyork.ac.uk In this approach, a chiral catalyst forms an active complex with a borane source, which then delivers a hydride to one of the prochiral faces of the ketone with high selectivity. acsgcipr.org The catalyst, often generated in situ from a chiral amino alcohol and borane, can be used in catalytic amounts. york.ac.uk For instance, the reduction of acetophenone (B1666503) using borane catalyzed by chiral oxazaborolidinones derived from L-α-amino acids can produce the corresponding (R)-(+)-1-phenylethanol with enantiomeric excesses ranging from 23–76%. tandfonline.com The efficiency of these reductions can be high, with some reactions reaching completion in a short time. york.ac.uk

A practical, non-enzymatic catalytic process for the enantioselective reduction of 2'-fluoroacetophenone (B1202908) has been developed, demonstrating the effectiveness of oxazaborolidine-type reduction systems. lookchem.com This method highlights the use of a catalyst formed in situ from (S)-α,α-diphenyl-2-pyrrolidinemethanol and borane–diethylaniline, which provides the desired alcohol in high enantiomeric excess (97.8% ee). lookchem.com

Table 1: Asymmetric Reduction of 2'-Fluoroacetophenone using different catalysts. lookchem.com

Catalyst Enantiomeric Excess (ee)
Catalyst 3a (in situ) 97.8%

Data sourced from a 2002 study on non-enzymatic, catalytic processes. lookchem.com

Transition metal catalysis, particularly with noble metals like iridium, rhodium, and ruthenium, offers a powerful and atom-economical route to chiral alcohols through asymmetric hydrogenation. nih.govynu.edu.cn These processes involve the use of a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the prochiral ketone. A wide array of chiral ligands, including phosphorus ligands, amine-tosylamine ligands, and N-heterocyclic carbene ligands, have been developed for this purpose. nih.gov This methodology is a cornerstone of modern synthetic organic chemistry for producing chiral compounds. nih.gov The development of these catalytic systems has been a significant area of research, leading to highly efficient and selective transformations. nih.gov

Asymmetric transfer hydrogenation (ATH) provides an alternative to using high-pressure hydrogen gas by employing a hydrogen donor molecule, such as isopropanol (B130326) or formic acid. nih.govnih.gov Ruthenium catalysts bearing η6-arene and (S,S)-R2NSO2DPEN ligands have been shown to be highly effective for the transfer hydrogenation of fluoroalkyl ketones, yielding the corresponding alcohols in high enantiomeric excess and excellent yields. nih.gov Iron complexes have also emerged as efficient catalysts for the ATH of acetophenone derivatives. nih.gov The mechanism often involves the formation of a metal hydride species that subsequently reduces the ketone. nih.gov

Nucleophilic Addition Reactions for Functional Group Introduction

The synthesis of this compound can also be achieved through the addition of a methyl nucleophile to the corresponding aldehyde, 5-fluoro-2-methoxybenzaldehyde. sigmaaldrich.com Reagents such as methylmagnesium bromide (a Grignard reagent) or methyllithium (B1224462) can be used to introduce the methyl group to the carbonyl carbon. This approach first requires the synthesis of the aldehyde precursor.

Multi-Step Synthesis Strategies from Substituted Aromatics

Longer synthetic sequences starting from readily available substituted aromatic compounds are also employed. For example, a multi-step synthesis could begin with 4-fluoroanisole. A Friedel-Crafts acylation would introduce the acetyl group, followed by the previously discussed asymmetric reduction to yield the target alcohol.

Another route involves the synthesis of the precursor ketone, 1-(5-fluoro-2-iodophenyl)ethanone, from 2-amino-5-fluorobenzoic acid. google.com This ketone can then be reduced to the corresponding alcohol. For instance, (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol has been synthesized from 5'-fluoro-2'-iodoacetophenone (B570891) using (-)-DIP-Cl as the reducing agent, yielding the product in 80% yield and 96% ee. chemicalbook.com The iodo-substituent can then be replaced with a methoxy (B1213986) group through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

A process for preparing 4-fluoro-2-methoxy-5-nitroaniline (B580436) from 4-fluoro-2-methoxyaniline (B49241) has also been described, which involves acetylation, nitration, and subsequent hydrolysis. google.com While not directly producing the target alcohol, these methods demonstrate the synthesis of similarly substituted aromatic building blocks that could be further elaborated.

The Fries rearrangement of 4-fluorophenyl acetate (B1210297) with aluminum chloride can be used to synthesize 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone, which can then be methylated to give the methoxy-substituted ketone precursor. chemicalbook.com

Table 2: List of Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 878572-08-8 C₉H₁₁FO₂
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol 156597-64-7 C₉H₁₁FO₂
2'-Methoxy-5'-fluoroacetophenone Not explicitly found C₉H₉FO₂
2'-Fluoroacetophenone Not explicitly found C₈H₇FO
(S)-α,α-Diphenyl-2-pyrrolidinemethanol Not explicitly found C₁₇H₁₉NO
Borane–diethylaniline Not explicitly found C₁₀H₁₆BN
5-Fluoro-2-methoxybenzaldehyde 19415-51-1 C₈H₇FO₂
1-(5-Fluoro-2-iodophenyl)ethanone Not explicitly found C₈H₆FIO
2-Amino-5-fluorobenzoic acid Not explicitly found C₇H₆FNO₂
(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol 1454847-96-7 C₈H₈FIO
5'-Fluoro-2'-iodoacetophenone Not explicitly found C₈H₆FIO
(-)-DIP-Cl Not explicitly found C₂₀H₂₂BCl
4-Fluoro-2-methoxyaniline Not explicitly found C₇H₈FNO
4-Fluoro-2-methoxy-5-nitroaniline Not explicitly found C₇H₇FN₂O₃
4-Fluorophenyl acetate Not explicitly found C₈H₇FO₂
1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone 394-32-1 C₈H₇FO₂
1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol Not available C₉H₁₁FO₂
1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol 870849-56-2 C₉H₁₁FO₂
2-(5-Fluoro-2-methoxyphenyl)ethane-1-thiol 1267768-48-8 C₉H₁₁FOS
2-(3-Fluoro-4-methoxyphenyl)ethane-1-thiol 1267104-49-3 C₉H₁₁FOS
(S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine 1149804-63-6 C₉H₁₂FNO
(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol 1212981-84-4 C₉H₁₂FNO₂
2-Fluoro-5-methoxybenzaldehyde 105728-90-3 C₈H₇FO₂
3-Bromo-5-fluoro-2-methoxybenzaldehyde 1009093-60-0 C₈H₆BrFO₂
4-(Benzyloxy)-5-fluoro-2-methoxybenzaldehyde 2807441-23-0 C₁₅H₁₃FO₃

Strategies for Racemic Synthesis and Subsequent Resolution

The traditional approach to obtaining enantiomerically pure this compound often involves the synthesis of a racemic mixture followed by resolution. The racemic alcohol is typically prepared by the reduction of the corresponding ketone, 5'-fluoro-2'-methoxyacetophenone sigmaaldrich.comkeyorganics.netcalpaclab.com, using a standard reducing agent such as sodium borohydride.

Once the racemic alcohol is obtained, various resolution techniques can be applied. One common method is the formation of diastereomeric salts using a chiral resolving agent, such as optically active ephedrine. google.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the alcohol can be recovered by treatment with an acid to break the salt. This multi-step process, while effective, can be resource-intensive and is often limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture.

Biocatalytic Synthesis Routes to Chiral Aryl Alcohols

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral alcohols. magtech.com.cnrsc.org This approach utilizes whole microbial cells or isolated enzymes to catalyze the asymmetric reduction of prochiral ketones, often with high enantioselectivity and under mild reaction conditions. nih.govbibliotekanauki.pl

Asymmetric Bioreduction using Microbial Whole-Cells

Whole-cell biocatalysis is an attractive method for the production of chiral alcohols due to the ease of catalyst preparation and the presence of inherent cofactor regeneration systems. nih.govnih.gov Various microorganisms, including bacteria and yeasts, have been screened for their ability to reduce substituted acetophenones with high stereoselectivity. researchgate.net For instance, strains of Bacillus cereus and Lactobacillus kefiri have demonstrated the ability to reduce acetophenone derivatives to the corresponding (R)-alcohols with excellent enantiomeric excess. researchgate.netmdpi.com The use of whole cells circumvents the need for enzyme purification, making the process more cost-effective, although it can sometimes be complicated by side reactions from other cellular enzymes. nih.gov

A study on the bioreduction of various acetophenones revealed that fungal cultures, such as those from the Penicillium and Aspergillus genera, can effectively catalyze the reduction with varying degrees of enantioselectivity. researchgate.net The choice of microorganism is critical, as different species can exhibit opposite stereopreferences, leading to either the (R)- or (S)-enantiomer of the alcohol.

Enzyme-Catalyzed Stereoselective Reductions

The use of isolated enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), offers a more controlled approach to the synthesis of chiral alcohols. nih.govresearchgate.net These enzymes, when used in their purified form, eliminate the potential for side reactions and can lead to higher volumetric productivity. researchgate.net

Commercially available KREDs have been successfully employed in the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters to produce α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edu For example, specific KREDs can selectively produce either the syn or anti diastereomer from the same racemic starting material. alaska.edu Similarly, ADHs from various sources, such as Rhodococcus species, have been shown to catalyze the asymmetric reduction of a broad range of aromatic ketones to their corresponding chiral alcohols with high enantioselectivity. nih.govproquest.com These enzymatic reactions often require a cofactor, such as NADH or NADPH, which must be regenerated in situ to ensure the economic feasibility of the process. bibliotekanauki.pltudelft.nl

Influence of Biocatalyst Modification and Reaction Conditions

The efficiency and stereoselectivity of biocatalytic reductions can be significantly influenced by modifications to the biocatalyst and optimization of reaction conditions. mdpi.com Directed evolution and rational design are powerful techniques used to engineer enzymes with improved activity, stability, and selectivity towards specific substrates. the-innovation.org For instance, mutating specific amino acid residues in an enzyme's active site can alter its substrate scope and enhance enantioselectivity. the-innovation.org

Synthesis of Structurally Related Derivatives and Intermediates

The synthesis of derivatives and intermediates related to this compound is essential for exploring structure-activity relationships and developing new chemical entities.

Derivatization for Scaffold Elaboration

The hydroxyl group of this compound serves as a convenient handle for further chemical modifications. For example, the alcohol can be converted to its corresponding ester or ether derivatives. Such derivatization can be crucial for the elaboration of a chemical scaffold, allowing for the introduction of new functional groups and the exploration of a wider chemical space.

The synthesis of related intermediates often begins with modified starting materials. For instance, using 2-bromo-5'-fluoro-2'-methoxyacetophenone instead of 5'-fluoro-2'-methoxyacetophenone allows for the introduction of a bromine atom, which can be a site for subsequent cross-coupling reactions. sigmaaldrich.com Similarly, starting with 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone provides an alternative route to derivatives with a free phenolic hydroxyl group, which can then be further functionalized. chemicalbook.com The synthesis of these and other intermediates, such as 5-fluoro-2-iodobenzoic acid, provides a platform for creating a diverse library of compounds based on the this compound scaffold. google.com

Preparation of Fluorinated Aryl Ketone Precursors

The synthesis of this compound fundamentally relies on the availability of its corresponding ketone precursor, 1-(5-fluoro-2-methoxyphenyl)ethan-1-one. The preparation of this and other fluorinated aryl ketones is a critical step, often accomplished through established organic reactions such as Friedel-Crafts acylation or modern cross-coupling methodologies.

A primary and widely utilized method for the synthesis of aryl ketones is the Friedel-Crafts acylation. smolecule.com This reaction typically involves the acylation of an activated aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the specific synthesis of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one, the starting material would be 1-fluoro-4-methoxybenzene. The methoxy group is an activating group, directing electrophilic substitution to the ortho and para positions, while the fluoro group is a deactivating but ortho-para directing group. The acylation with an agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride, would yield the desired ketone.

An alternative approach involves the Fries rearrangement of a phenyl acetate derivative. For instance, the synthesis of the related compound 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone can be achieved through the Fries rearrangement of 4-fluorophenyl acetate. chemicalbook.comchemicalbook.com This method involves the rearrangement of an aryl ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. chemicalbook.com The resulting hydroxyl group could subsequently be methylated to yield the target methoxy-substituted ketone. One reported synthesis starts from p-aminophenol, which undergoes double esterification, followed by a Fries rearrangement and subsequent fluorination to produce 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone. guidechem.com

Modern synthetic chemistry also offers powerful palladium-catalyzed cross-coupling reactions for the formation of aryl ketones. organic-chemistry.org These methods can couple arylboronic acids with acyl chlorides or other acylating agents. organic-chemistry.org This approach offers high chemoselectivity and functional group tolerance, providing a versatile route to a wide array of substituted aryl ketones. organic-chemistry.org

Research into the synthesis of fluorinated ketones has explored various strategies. For example, trifluoromethyl ketones can be converted into difluoromethyl ketones through magnesium-mediated selective defluorination followed by hydrolysis. cas.cn While not a direct synthesis of the target precursor, this highlights the diverse methods available for modifying fluorinated functional groups on an aromatic core.

The following table summarizes synthetic approaches for various fluorinated aryl ketone precursors, showcasing the diversity of applicable methodologies.

Precursor CompoundStarting Material(s)Reagent(s) and ConditionsYieldReference
1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone4-Fluorophenyl acetateAluminum chloride, 115-150°C (solvent-free)88-89% chemicalbook.comchemicalbook.com
1-(5-Fluoro-2-hydroxyphenyl)-1-ethanonep-Aminophenol, Acetic anhydride1. Benzene, reflux; 2. AlCl₃/NaCl, 120°C; 3. HCl, reflux; 4. HF, NaNO₂, 0-5°C then 40°C93% (step 1), 94% (step 2), 75.6% (step 3), 82% (step 4) guidechem.com
(E)-3-(3-Fluoro-4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one3-Fluoro-4-methoxybenzaldehyde, 1-(2,4,6-trimethoxyphenyl)ethan-1-oneNot specifiedNot specified acgpubs.org
5'-Fluoro-2'-iodoacetophenoneNot specified in abstractNot specified in abstractNot specified in abstract chemicalbook.com

Stereochemistry, Enantiomeric Purity, and Chiral Recognition

Enantioselective Synthesis and Diastereomeric Control

The asymmetric synthesis of chiral alcohols, including 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, is a cornerstone of modern organic chemistry. Enantioselective methods aim to produce a single enantiomer of a chiral compound, a crucial requirement in the pharmaceutical industry where different enantiomers of a drug can exhibit varied pharmacological activities and toxicities.

One common strategy for enantioselective synthesis is the asymmetric reduction of the corresponding ketone, 2-acetyl-4-fluoroanisole. This can be achieved using chiral reducing agents or catalysts that facilitate the transfer of a hydride to one face of the prochiral ketone, leading to an excess of one enantiomer.

Diastereomeric control is another key concept, often employed in conjunction with enantioselective synthesis. This involves reacting the chiral alcohol with a chiral auxiliary to form diastereomers. wikipedia.org These diastereomers, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques like HPLC or crystallization. wikipedia.orgtcichemicals.com Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure alcohol.

For instance, the reaction of racemic this compound with an enantiomerically pure chiral acid would produce two diastereomeric esters. These esters can then be separated and subsequently hydrolyzed to afford the individual (R)- and (S)-enantiomers of the starting alcohol.

Influence of Fluorine Substitution on Stereoselectivity

The presence of a fluorine atom in the aromatic ring of this compound can significantly influence the stereochemical outcome of its synthesis. The high electronegativity and relatively small size of fluorine can alter the electronic properties and steric environment of the molecule.

In asymmetric reductions of the parent ketone, the fluorine atom can exert both electronic and steric effects on the approaching chiral reagent. Electronically, the fluorine atom is strongly electron-withdrawing, which can affect the reactivity of the carbonyl group. Sterically, its presence can influence the preferred trajectory of the hydride attack, thereby affecting the enantioselectivity of the reduction.

Furthermore, fluorine substitution can impact the stability and conformation of transition states in catalyzed reactions, leading to changes in enantiomeric excess (e.e.). The specific nature of this influence—whether it enhances or diminishes stereoselectivity—is highly dependent on the reaction conditions, the catalyst system employed, and the position of the fluorine atom on the phenyl ring. Studies on related β-phenethanolamines have explored the use of fluorine substitution as a strategy for developing radiotracers, highlighting the importance of understanding its stereochemical implications. nih.gov

Analytical Methodologies for Chiral Discrimination

Accurate determination of the enantiomeric composition and absolute configuration of chiral molecules like this compound is essential. Several powerful analytical techniques are employed for this purpose.

NMR spectroscopy is a primary tool for structural elucidation, and its application can be extended to chiral discrimination through the use of chiral derivatizing agents (CDAs). wikipedia.org A CDA is a chiral molecule that reacts with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, their NMR spectra will also be different, allowing for the quantification of each enantiomer in the original mixture. wikipedia.org

A well-known example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), which can be converted to its acid chloride and reacted with the chiral alcohol to form diastereomeric esters. wikipedia.org The signals of the protons and other nuclei in the resulting diastereomers will exhibit different chemical shifts in the ¹H, ¹³C, or ¹⁹F NMR spectra, enabling the determination of the enantiomeric excess. nih.gov More advanced CDAs, such as those containing a naphthalene (B1677914) moiety, have been developed to provide stronger anisotropic effects for better spectral separation. tcichemicals.com

Table 1: Common Chiral Derivatizing Agents (CDAs) for NMR Analysis

Chiral Derivatizing Agent (CDA)AbbreviationReactive Functional GroupTypical Application
α-Methoxy-α-(trifluoromethyl)phenylacetic acidMTPACarboxylic Acid/Acyl ChlorideAlcohols, Amines
α-Cyano-α-fluoro(2-naphthyl)acetic acid2-CFNACarboxylic AcidPrimary Alcohols
2-Methoxy-2-(1-naphthyl)propionic acidMαNPCarboxylic AcidAlcohols
Axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acidTBBACarboxylic AcidPrimary Amines, Secondary Alcohols

This table provides examples of CDAs and is not exhaustive.

Chiral chromatography is a powerful technique for separating enantiomers. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Gas Chromatography with Flame Ionization Detection (GC-FID): In chiral GC, the column contains a CSP, often based on derivatized cyclodextrins. gcms.cz The enantiomers of a volatile derivative of this compound would interact differently with the CSP, allowing for their separation and quantification by the flame ionization detector. gcms.cz Optimizing parameters like linear velocity and temperature ramp rates is crucial for achieving maximum resolution. gcms.cz

Supercritical Fluid Chromatography (SFC): SFC is increasingly used for chiral separations due to its advantages, including faster analysis times and reduced use of toxic solvents compared to traditional liquid chromatography. chromatographyonline.comgimitec.com Using a supercritical fluid like carbon dioxide as the mobile phase and a chiral stationary phase, SFC can effectively separate the enantiomers of this compound, allowing for the precise determination of enantiomeric excess. chromatographyonline.com

Determining the absolute configuration (i.e., the R or S designation) of a chiral molecule is a more complex challenge that often requires advanced spectroscopic methods.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.net The resulting VCD spectrum is unique to each enantiomer, exhibiting mirror-image patterns. nih.gov By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be unambiguously assigned. nih.govresearchgate.netnih.gov This technique is powerful for determining the absolute configuration of molecules in solution. researchgate.netrsc.orgmdpi.com

Chiral Tag Rotational Spectroscopy: This is a gas-phase technique where the chiral analyte is non-covalently complexed with a small, enantiopure "chiral tag" molecule. nih.govnih.gov This creates two diastereomeric complexes that have distinct rotational spectra. nih.govnih.gov By analyzing these spectra and comparing them with theoretical calculations, the absolute configuration of the analyte can be determined with high confidence. nih.govnih.gov This method is particularly useful for molecules that are challenging to analyze by other means. aps.org

Table 2: Comparison of Advanced Spectroscopic Techniques for Absolute Configuration

TechniqueAbbreviationPhasePrincipleKey Advantage
Vibrational Circular DichroismVCDSolutionDifferential absorption of circularly polarized IR light. nih.govresearchgate.netApplicable to a wide range of molecules in solution. researchgate.netnih.govrsc.org
Chiral Tag Rotational Spectroscopy-GasFormation of diastereomeric complexes with a chiral tag. nih.govnih.govHigh precision and reliability for gas-phase analysis. nih.govnih.gov

Mechanistic Investigations of Reactions Involving 1 5 Fluoro 2 Methoxyphenyl Ethan 1 Ol

Elucidation of Reaction Pathways for Stereoselective Transformations

The primary stereoselective transformation associated with 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is its synthesis via the asymmetric reduction of the corresponding prochiral ketone, 5'-fluoro-2'-methoxyacetophenone. The elucidation of the reaction pathways for such transformations is critical for achieving high enantioselectivity.

One of the most effective methods for this transformation is the use of chiral reducing agents. For instance, the use of (-)-B-chlorodiisopinocampheylborane, often abbreviated as (-)-DIP-Chloride, is a well-established method for the asymmetric reduction of prochiral ketones. The reaction proceeds through a highly organized, chair-like six-membered transition state.

The proposed mechanism involves the coordination of the ketone's carbonyl oxygen to the boron atom of the reagent. The bulky isopinocampheyl groups on the boron create a sterically hindered environment, forcing the ketone to approach in a specific orientation. The hydride is then delivered to one face of the carbonyl group, leading to the formation of the chiral alcohol with a predictable stereochemistry. The stereochemical outcome is dictated by the chirality of the DIP-Chloride used. For the synthesis of (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, the corresponding (S)-selective reducing agent would be employed.

Understanding the Role of Substituent Effects (Fluorine, Methoxy) on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by the electronic and steric properties of its fluorine and methoxy (B1213986) substituents. These effects are crucial in directing the outcome of various reactions.

The fluorine atom at the 5-position (para to the ethyl-alcohol group) is a moderately deactivating, ortho-para directing group in electrophilic aromatic substitution. Its high electronegativity withdraws electron density from the aromatic ring via the inductive effect (-I), making the ring less susceptible to electrophilic attack. However, through resonance (+R effect), its lone pairs can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. In the case of this compound, this effect would influence any reaction involving electrophilic substitution on the phenyl ring.

The methoxy group at the 2-position (ortho to the ethyl-alcohol group) is a strongly activating, ortho-para directing group. It donates electron density to the aromatic ring through a strong resonance effect (+R), which outweighs its inductive withdrawal (-I). This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. The ortho-position to the methoxy group (and meta to the ethyl-alcohol group) and the para-position (occupied by the fluorine) are particularly activated. The steric bulk of the methoxy group can also play a role in directing incoming reagents.

In reactions involving the hydroxyl group, such as esterification or etherification, the electronic effects of the ring substituents can influence the acidity of the alcohol. The electron-withdrawing nature of the fluorine atom can slightly increase the acidity of the hydroxyl proton, while the electron-donating methoxy group would have the opposite effect.

Catalytic Mechanisms in Asymmetric Processes

The catalytic asymmetric hydrogenation of prochiral ketones is a powerful tool for the synthesis of chiral alcohols like this compound. Ruthenium(II) complexes bearing chiral diphosphine and diamine ligands are among the most successful catalysts for this transformation. rsc.org While direct mechanistic studies on the hydrogenation of 5'-fluoro-2'-methoxyacetophenone are not extensively reported, the well-studied mechanism for the asymmetric hydrogenation of acetophenone (B1666503) provides a strong model. nih.govnih.gov

The catalytic cycle is believed to involve a metal-ligand bifunctional mechanism. The catalyst, typically a Ru(II) complex with a chiral diphosphine (e.g., BINAP) and a chiral diamine (e.g., DPEN), reacts with hydrogen to form a ruthenium hydride species. The ketone substrate then coordinates to the ruthenium center. The key step involves the transfer of a hydride from the metal and a proton from the amine ligand of the catalyst to the carbonyl group of the ketone in a concerted manner through a six-membered pericyclic transition state. rsc.org

The enantioselectivity of the reaction is controlled by the chiral environment created by the ligands around the ruthenium center. The specific combination of the chiral diphosphine and diamine ligands dictates which face of the ketone is preferentially attacked by the hydride. The electronic properties of the substituents on the acetophenone derivative can influence the rate of the reaction by affecting the coordination of the ketone to the catalyst and the polarization of the carbonyl group.

Catalyst System (for Acetophenone Hydrogenation) Product Enantiomeric Excess (ee) Conditions
RuCl₂((S)-tolbinap)(dmf)n and (S,S)-DPEN(R)-1-phenylethanol82%2-propanol, KOH
[Ru(OTf){(S,S)-TsDPEN}(p-cymene)](S)-1-phenylethanol96%Methanol, H₂

Table 1: Examples of catalyst systems used in the asymmetric hydrogenation of acetophenone, a model substrate for the precursor of this compound. rsc.orgnih.gov

C-H Activation and Functionalization in Substituted Alcohols

The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, offering a more atom- and step-economical approach to complex molecules. While no direct examples of C-H activation on this compound have been specifically reported, the structural motifs present in the molecule suggest its potential as a substrate in such reactions.

The hydroxyl group of the alcohol can act as a directing group in transition metal-catalyzed C-H activation. For instance, palladium-catalyzed ortho-C-H olefination of phenol (B47542) derivatives has been demonstrated, where a coordinating auxiliary attached to the phenol directs the catalyst to the ortho C-H bond. Similarly, the hydroxyl group in this compound could potentially direct a transition metal catalyst to the ortho C-H bond of the phenyl ring (the 6-position).

Furthermore, the methoxy group can also serve as a directing group. Rhodium(III)-catalyzed C-H activation directed by an ortho-alkoxy group has been reported for the functionalization of aromatic rings. In the case of this compound, the ortho-methoxy group could direct a catalyst to the adjacent C-H bond at the 3-position of the phenyl ring.

The mechanism of such a directed C-H activation typically involves the coordination of the directing group to the metal center, followed by the cleavage of the targeted C-H bond to form a metallacyclic intermediate. This intermediate can then react with a coupling partner (e.g., an alkene or alkyne) to form a new C-C or C-heteroatom bond, followed by regeneration of the catalyst. The electronic nature of the substituents on the aromatic ring would play a crucial role in the feasibility and efficiency of these transformations.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data representative of what a conformational analysis would yield.

ConformerDihedral Angle (C-C-O-H)Relative Energy (kcal/mol)Population (%) at 298K
A60°0.0075.3
B180°1.508.8
C-60°0.2515.9

Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the molecule's surface. nih.gov For this compound, MEP analysis would likely show negative potential (electron-rich regions, typically colored red) around the electronegative oxygen and fluorine atoms, making them sites for electrophilic attack. Conversely, positive potential (electron-poor regions, colored blue) would be concentrated around the hydrogen atom of the hydroxyl group, identifying it as a site for nucleophilic attack. nih.gov

Table 2: Representative Electronic Properties Calculated for this compound This table contains hypothetical data illustrating the typical output of an electronic structure analysis.

ParameterValue (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.3Indicator of chemical stability and reactivity

Transition State Characterization and Reaction Pathway Energetics

Computational chemistry can model the entire course of a chemical reaction, identifying the high-energy transition state that connects reactants to products. researchgate.net Characterizing the geometry and energy of this transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which governs the reaction rate.

For instance, a theoretical study of the dehydration of this compound to form the corresponding styrene (B11656) derivative would involve locating the transition state for the elimination of a water molecule. By calculating the energies of the reactant, transition state, and product, an energy profile for the reaction pathway can be constructed. This profile provides quantitative insights into the thermodynamic and kinetic feasibility of the reaction. montana.edu

From the energies calculated through quantum methods, key thermodynamic parameters can be determined. These include the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation for the molecule, as well as for its reactions. nih.gov These values indicate the stability of the compound and the spontaneity of its chemical transformations.

Kinetic parameters, such as the rate constant (k) of a reaction, can be estimated using the calculated activation energy within the framework of Transition State Theory (TST). nih.gov This allows for the prediction of how quickly a reaction will proceed at a given temperature, providing a comprehensive understanding of the molecule's reactivity.

Table 3: Hypothetical Thermodynamic Data for a Reaction involving this compound This table shows example data for a hypothetical dehydration reaction.

ParameterValueUnit
Enthalpy of Reaction (ΔH)25.5kcal/mol
Entropy of Reaction (ΔS)35.2cal/(mol·K)
Gibbs Free Energy of Activation (ΔG‡)38.7kcal/mol
Calculated Rate Constant (k) at 298K2.1 x 10⁻¹²s⁻¹

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing the properties of single molecules, molecular dynamics (MD) simulations are used to study the behavior of multiple molecules over time. MD simulations apply classical mechanics to model the movements and interactions of atoms and molecules in a system, such as this compound dissolved in a solvent.

An MD simulation could reveal how the molecule interacts with surrounding water molecules, identifying stable hydrogen bonding networks involving its hydroxyl and methoxy (B1213986) groups. It can also be used to predict how the molecule might bind to a biological target, such as an enzyme's active site, by simulating their interaction and calculating the binding free energy.

In Silico Prediction of Spectroscopic Properties

Computational methods can accurately predict various types of spectra for a molecule. For this compound, theoretical calculations can determine its Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These in silico predictions are invaluable for validating experimental results and aiding in the interpretation of complex spectra by assigning specific signals to particular atoms in the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such predictions. researchgate.net

Table 4: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table presents hypothetical data to show the correlation between calculated and observed spectral data.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C-OH65.865.2
C-OCH₃56.155.9
C-F158.2157.9
C-1 (ipso)133.5133.1

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons would appear in the downfield region, typically between 6.5 and 7.5 ppm. The fluorine atom at the C5 position and the methoxy (B1213986) group at the C2 position on the phenyl ring would influence the chemical shifts and coupling patterns of these aromatic protons. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methine proton (-CH) adjacent to the hydroxyl group would likely appear as a quartet, coupled to the methyl protons. The methyl protons (-CH₃) of the ethyl group would appear as a doublet, coupled to the methine proton. The protons of the methoxy group (-OCH₃) would present as a sharp singlet.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H6.8 - 7.2-
-CH(OH)-4.8 - 5.2 (quartet)65 - 75
-OHVariable (broad singlet)-
-OCH₃3.8 - 4.0 (singlet)55 - 60
-CH₃1.4 - 1.6 (doublet)20 - 30
Aromatic-C-110 - 160
C-F-~155-165 (large JC-F)
C-OCH₃-~150-160

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. libretexts.org A strong band corresponding to the C-O stretching of the alcohol would be observed around 1050-1150 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methine groups would be observed in the 2850-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ range. The C-F stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ region. The asymmetric and symmetric stretching of the C-O-C bond of the methoxy group would likely be found around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The C-H stretching vibrations, both aromatic and aliphatic, would also be visible. While specific Raman data for this compound is scarce in the literature, studies on similar molecules like ethanol (B145695) and other alcohols show characteristic bands for C-C and C-O stretching, as well as various bending modes. researchgate.netresearchgate.netopen-raman.orgnih.gov

Table 2: Expected Vibrational Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-HStretching3200-3600 (broad)IR
C-H (aromatic)Stretching3000-3100IR, Raman
C-H (aliphatic)Stretching2850-3000IR, Raman
C=C (aromatic)Stretching1450-1600IR, Raman
C-O (alcohol)Stretching1050-1150IR
C-O-C (ether)Asymmetric Stretching~1250IR
C-FStretching1000-1400IR

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, with a molecular formula of C₉H₁₁FO₂ guidechem.com, the expected exact mass is approximately 170.0743 g/mol guidechem.com. The mass spectrum would show a molecular ion peak (M⁺) at m/z 170. A common fragmentation pathway for alcohols is the alpha-cleavage, which involves the loss of an alkyl group attached to the carbinol carbon. In this case, the loss of a methyl radical (•CH₃) would result in a fragment ion at m/z 155. Another characteristic fragmentation is the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 152. Further fragmentation of the aromatic ring and the methoxy group would also be expected, providing additional structural confirmation.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound
m/z Proposed Fragment Fragmentation Pathway
170[C₉H₁₁FO₂]⁺Molecular Ion (M⁺)
155[C₈H₈FO₂]⁺M⁺ - •CH₃ (alpha-cleavage)
152[C₉H₉FO]⁺M⁺ - H₂O (dehydration)
139[C₈H₈FO]⁺Loss of CH₃O• from M⁺
125[C₇H₆FO]⁺Further fragmentation

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To date, no publically available crystal structure of this compound has been reported. However, analysis of crystal structures of similar fluorinated phenyl derivatives reveals common packing motifs. nih.gov If a suitable crystal of this compound were obtained, X-ray diffraction analysis would be expected to reveal a network of intermolecular hydrogen bonds involving the hydroxyl group, which would play a significant role in the crystal packing. The orientation of the fluoro-methoxyphenyl group relative to the ethan-1-ol substituent would also be precisely determined.

Synthetic Applications and Organic Transformations of the Compound

Role as a Versatile Chiral Building Block in Complex Molecule Synthesis

The defining structural feature of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is the stereogenic center at the carbon atom bearing the hydroxyl group. When prepared or isolated in an enantiomerically pure form, such as (S)- or (R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, it becomes a crucial chiral building block. Chiral building blocks are essential components in asymmetric synthesis, allowing for the construction of complex target molecules with precise three-dimensional arrangements, which is often critical for biological activity in pharmaceuticals and agrochemicals.

The strategic importance of this chiral alcohol is highlighted by its structural relationship to key intermediates in the synthesis of modern pharmaceuticals. For instance, the closely related analogue, (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, is a known intermediate in the synthesis of Lorlatinib, an inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, which are enzymes implicated in cancer development. chemicalbook.com The synthesis of such complex molecules relies on the incorporation of pre-defined stereocenters from chiral precursors like this alcohol. Furthermore, the chiral alcohol can be readily converted into the corresponding chiral amine, (R)- or (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine, a valuable synthon in its own right for building other complex chiral structures. sigmaaldrich.com The presence of the fluorine atom and the methoxy (B1213986) group on the phenyl ring also offers sites for further chemical modification, enhancing its versatility. americanelements.com

Functional Group Transformations of the Alcohol Moiety

The secondary alcohol group is the primary site of reactivity in this compound, enabling a range of functional group interconversions that are fundamental to multi-step organic synthesis.

The secondary alcohol in this compound can be readily oxidized to its corresponding ketone, 1-(5-fluoro-2-methoxyphenyl)ethanone. bldpharm.com This transformation is a cornerstone of organic synthesis, converting the nucleophilic alcohol into an electrophilic carbonyl compound, which opens up a new set of possible reactions. A wide array of standard and modern oxidation protocols can be employed for this purpose, offering chemists flexibility based on substrate tolerance, scale, and desired efficiency. organic-chemistry.org The choice of oxidant is crucial to ensure high yields while preventing side reactions or over-oxidation. The resulting ketone is a stable, often crystalline solid that is itself a versatile intermediate for further synthetic elaborations. bldpharm.com

Table 1: Common Reagents for the Oxidation of this compound This table is interactive. Click on the headers to sort.

Reagent/System Common Name Conditions Notes
CrO₃·Pyridine·HCl Pyridinium chlorochromate (PCC) Dichloromethane (CH₂Cl₂) Mild oxidant, good for preventing over-oxidation.
(C₅H₅NH)₂Cr₂O₇ Pyridinium dichromate (PDC) Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF) Similar to PCC, less acidic.
(COCl)₂/DMSO, Et₃N Swern Oxidation Dichloromethane (CH₂Cl₂), low temperature (-78 °C) High-yielding, avoids heavy metals, but requires careful temperature control. organic-chemistry.org
C₉H₇IO₄ Dess-Martin Periodinane (DMP) Dichloromethane (CH₂Cl₂) Mild, neutral conditions, broad functional group tolerance.
TEMPO/NaOCl TEMPO-catalyzed oxidation Biphasic system (e.g., CH₂Cl₂/H₂O) Catalytic in TEMPO, uses bleach as the terminal oxidant. organic-chemistry.org

The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions due to the high basicity of the hydroxide (B78521) ion (HO⁻). Therefore, direct displacement is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation in the presence of a strong acid (for SN1-type reactions) or, more commonly for secondary alcohols, by conversion into a sulfonate ester (e.g., tosylate, mesylate, or triflate) or by using specialized reagents like those in the Mitsunobu reaction. google.com

Once activated, the electrophilic carbon center is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with inversion of stereochemistry if the reaction proceeds via an SN2 mechanism. This pathway is crucial for accessing a variety of derivatives while retaining the chiral information of the parent alcohol. The Mitsunobu reaction, for example, allows for the direct conversion of the alcohol using an acidic pro-nucleophile, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD. google.com

Table 2: Examples of Nucleophilic Substitution Products from this compound This table is interactive. Click on the headers to sort.

Nucleophile (Nu⁻) Reagent Example Product Structure (after activation) Product Class
Azide (N₃⁻) Sodium Azide (NaN₃) R-N₃ Alkyl Azide
Cyanide (CN⁻) Sodium Cyanide (NaCN) R-CN Nitrile
Chloride (Cl⁻) Lithium Chloride (LiCl) R-Cl Alkyl Chloride
Thiolate (RS⁻) Sodium Thiophenoxide (NaSPh) R-SPh Thioether
Carboxylate (R'COO⁻) Benzoic Acid (PhCOOH) R-OC(O)Ph Ester

Note: "R" represents the 1-(5-fluoro-2-methoxyphenyl)ethyl moiety.

Derivatization to Access New Chemical Entities

The this compound framework is a starting point for the synthesis of more elaborate molecules, particularly medicinally relevant fluorinated heterocycles and organometallic compounds that can participate in cross-coupling reactions.

Fluorinated heterocycles are of immense interest in medicinal chemistry due to the favorable properties that fluorine atoms can impart to a molecule. nih.govuzh.ch The title compound can be derivatized through multi-step sequences to generate these valuable structures.

Oxadiazoles: The synthesis of 1,2,4-oxadiazoles or 1,3,4-oxadiazoles from the title alcohol would typically proceed through the corresponding carboxylic acid or nitrile. nih.govresearchgate.net For example, oxidation of the alcohol to the ketone, followed by a haloform reaction, could yield 5-fluoro-2-methoxybenzoic acid. This acid can then be coupled with an amidoxime (B1450833) and cyclized to form a 3,5-disubstituted-1,2,4-oxadiazole. organic-chemistry.org Alternatively, conversion of the acid to an acyl hydrazide and subsequent cyclodehydration provides access to 1,3,4-oxadiazoles. researchgate.netnih.gov

Hexahydropyrimidines: The synthesis of a hexahydropyrimidine (B1621009) ring could be envisioned starting from the ketone, 1-(5-fluoro-2-methoxyphenyl)ethanone. Condensation of this ketone with a 1,3-diamine, such as propane-1,3-diamine, under appropriate conditions would lead to the formation of a tetrahydropyrimidine, which could be subsequently reduced to the corresponding hexahydropyrimidine derivative. Related fluorinated pyrimidine (B1678525) structures are known to be of interest in medicinal chemistry. google.com

Aziridines: Chiral aziridines are valuable synthetic intermediates. organic-chemistry.org An effective route to a chiral N-fluoroaryl aziridine (B145994) could begin with the oxidation of the alcohol to the ketone. nih.gov The ketone can then be converted to an N-sulfonyl imine, which can undergo diastereoselective aziridination upon reaction with a suitable methylene-transfer reagent, such as a sulfur ylide or by reaction with ethyl diazoacetate. organic-chemistry.org

The generation of organometallic intermediates, such as organolithium or Grignard reagents, is a powerful strategy for forming new carbon-carbon bonds. However, the acidic proton of the hydroxyl group in this compound is incompatible with these highly basic reagents and must be addressed. msu.edu

A common strategy involves protecting the alcohol, for example, as a silyl (B83357) ether (e.g., TBDMS or TIPS ether). With the hydroxyl group masked, directed ortho-metallation (DoM) can be performed. The methoxy group on the aromatic ring is a potent ortho-directing group, capable of coordinating with an organolithium reagent (like n-BuLi or s-BuLi) and facilitating deprotonation at the adjacent C-3 position. The resulting organolithium species can then be trapped with various electrophiles to introduce a new substituent at this position. Following the reaction, the protecting group can be removed to regenerate the alcohol.

Alternatively, a related starting material containing a halogen, such as (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, could be used. chemicalbook.com After protection of the alcohol, the iodo-substituent could undergo metal-halogen exchange with an organolithium reagent or form a Grignard reagent with magnesium metal, providing an organometallic intermediate at the C-2 position for use in cross-coupling reactions. msu.edu

Structure Activity Relationship Sar Studies and Molecular Recognition Principles Academic Perspectives

Impact of Fluorine and Methoxy (B1213986) Substitutions on Molecular Interactions

The presence of fluorine and methoxy substituents on the phenyl ring of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is pivotal in defining its molecular interaction profile. These groups modulate the molecule's electronic distribution and steric properties, which in turn affect its ability to form non-covalent bonds with biological macromolecules.

The fluorine atom, with its high electronegativity, significantly influences the molecule's properties. It acts as a potent electron-withdrawing group, which can alter the acidity of nearby protons and the charge distribution across the aromatic ring. nih.gov This electronic perturbation is crucial for interactions within a receptor's binding pocket. Although fluorine is a weak hydrogen bond acceptor, its presence can enhance the hydrogen-bonding capability of other nearby functional groups. nih.govnih.gov The substitution of a hydrogen atom with fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common strategy in drug design. nih.gov

Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is another potential interaction for the fluorine atom in this compound, although it is more commonly observed with heavier halogens.

Functional GroupPotential Molecular InteractionsAnticipated Effect on Biological Activity
Fluorine (at C5)Weak Hydrogen Bond Acceptor, Halogen Bonding, Dipole-Dipole InteractionsModulation of electronic properties of the phenyl ring, potential for specific interactions within a binding pocket, and increased metabolic stability. nih.govnih.gov
Methoxy (at C2)Hydrogen Bond Acceptor, Steric InfluencePotential for hydrogen bonding with receptor residues and influencing the orientation of the molecule within the binding site. nih.govfishersci.fi
Hydroxyl (at C1 of ethan-1-ol)Hydrogen Bond Donor and AcceptorCrucial for forming strong hydrogen bonds with the biological target, often serving as a key anchoring point.

Investigation of Stereochemical Configuration on Receptor Binding and Enzyme Modulation

The ethan-1-ol side chain of this compound contains a chiral center, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol and (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. nih.gov

This difference in activity arises from the three-dimensional nature of biological targets like receptors and enzymes, which are themselves chiral. One enantiomer may fit into a binding site more precisely than the other, leading to a more stable drug-receptor complex and a stronger biological response. In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.

For phenylethanolamine derivatives, which share a structural resemblance to the title compound, stereochemistry is known to be a critical determinant of their interaction with adrenergic receptors. The specific spatial arrangement of the hydroxyl and amino groups is essential for proper binding and activation. By analogy, the (R) and (S) enantiomers of this compound are expected to have distinct binding affinities and efficacies towards their biological targets. The separation and individual testing of these enantiomers would be a crucial step in any drug discovery program. Techniques such as chiral chromatography are often employed to resolve racemic mixtures into their constituent enantiomers.

EnantiomerHypothetical Receptor Binding AffinityRationale
(R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-olPotentially Higher or Lower than (S)-enantiomerBiological targets are chiral, leading to differential interactions with the enantiomers. The specific spatial arrangement of the substituents on the chiral center will determine the goodness of fit within the binding site. nih.gov
(S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-olPotentially Higher or Lower than (R)-enantiomer

Computational Approaches to Ligand-Target Interactions

In the absence of experimental co-crystal structures, computational methods such as molecular docking and molecular dynamics simulations serve as powerful tools to predict and analyze the interactions between a ligand like this compound and a biological target. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies could be employed to place both the (R) and (S) enantiomers into the active site of a target protein. The results would provide insights into the plausible binding modes and allow for the identification of key amino acid residues involved in the interaction. The docking scores, which are estimates of the binding affinity, could be used to rank the enantiomers and other analogues, guiding the synthesis of more potent compounds.

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-receptor complex over time. MD simulations can reveal the stability of the binding mode, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. nih.gov These computational studies are instrumental in rationalizing SAR data and in the design of new molecules with improved pharmacological profiles. For fluorinated ligands, accurate force fields are essential for reliable computational predictions. nih.gov

Computational MethodInformation GainedApplication to this compound
Molecular DockingPredicted binding mode, binding affinity score, key interacting residues.To predict how the (R) and (S) enantiomers bind to a target and to compare their predicted affinities.
Molecular Dynamics (MD) SimulationStability of the ligand-receptor complex, conformational changes, role of water molecules. nih.govTo assess the stability of the predicted binding poses and to understand the dynamic nature of the interaction.
Quantum Mechanics (QM) CalculationsAccurate electronic properties, charge distribution, bond energies. nih.govTo accurately model the electronic effects of the fluorine and methoxy groups on the molecule's reactivity and interaction potential.

Emerging Research Avenues for 1 5 Fluoro 2 Methoxyphenyl Ethan 1 Ol

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of fluorinated aromatic compounds like 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol often involves multi-step processes that can be resource-intensive. A key research focus is to move beyond traditional methods towards more efficient and sustainable synthetic pathways.

One established route to a precursor involves the Fries rearrangement of 4-fluorophenyl acetate (B1210297) using aluminium chloride to produce 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone, which can then be further modified. chemicalbook.com This method, while effective with reported yields up to 98.4%, requires high temperatures (130 °C) and a stoichiometric amount of a Lewis acid, posing challenges for large-scale, environmentally friendly production. chemicalbook.com

Another synthetic strategy involves preparing a key intermediate, 1-(5-fluoro-2-iodophenyl)ethanone, from 2-amino-5-fluorobenzoic acid. google.com This process includes diazotization, iodination, conversion to an acyl chloride, and subsequent reaction with diethyl malonate, followed by hydrolysis and decarboxylation. google.com While suitable for industrial production, such multi-step sequences highlight the need for more streamlined approaches. google.com

Current research aims to improve sustainability by minimizing steps, reducing hazardous waste, and lowering the carbon footprint associated with manufacturing. psu.edu This involves exploring direct fluorination techniques and other modern synthetic methods that offer higher atom economy and process efficiency compared to classical halogen exchange (Halex) processes. psu.edu The development of routes that begin from readily available commercial starting materials and utilize standard, scalable procedures is a priority. google.com

Table 1: Comparison of Synthetic Precursors and Methods

Precursor Compound Starting Material Key Reaction Type Reported Yield Reference
1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone 4-Fluorophenyl acetate Fries Rearrangement 98.4% chemicalbook.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high enantioselectivity in the synthesis of chiral alcohols is crucial, as different enantiomers can have vastly different biological activities. A significant area of research is the exploration of novel catalytic systems for the asymmetric reduction of the corresponding ketone precursor, 1-(5-fluoro-2-methoxyphenyl)ethanone.

A prominent example is the synthesis of the (S)-enantiomer of a structurally related compound, (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, which serves as an intermediate for the kinase inhibitor Lorlatinib. chemicalbook.com In this synthesis, the ketone precursor is reduced using (-)-DIP-Chloride (B-Chlorodiisopinocampheylborane) as a chiral reducing agent. chemicalbook.com This catalytic system delivers the desired alcohol with high purity (99%) and excellent enantioselectivity (96% enantiomeric excess, ee). chemicalbook.com The process involves reacting the ketone with (-)-DIP-Cl at controlled temperatures, followed by workup with diethanolamine (B148213) to decompose the borane (B79455) complex and isolate the chiral alcohol. chemicalbook.com

Beyond specific reagents, a broader strategy involves diversity-based catalyst discovery. nih.gov This approach uses rapid screening of catalyst libraries, such as those based on peptides, to identify catalysts that can perform kinetic resolutions with high selectivity. nih.gov Applying such screening methods to the synthesis of this compound could uncover new, highly efficient catalytic systems for producing it in optically pure form. nih.gov

Table 2: Enantioselective Synthesis of a Related Chiral Alcohol

Substrate Catalyst / Reagent Product Purity Enantiomeric Excess (ee) Reference

Advanced In Silico Methods for Rational Design and Mechanism Prediction

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For a molecule like this compound, these methods offer powerful predictive capabilities for designing synthetic routes and understanding reaction mechanisms without costly and time-consuming laboratory experiments.

Techniques such as molecular docking can be used to model how derivatives of this compound might interact with biological targets, such as enzyme active sites. nih.gov This is particularly relevant in drug discovery, where researchers aim to design novel inhibitors by modifying a core structure to fit into specific protein cavities. nih.gov For instance, if this compound were a scaffold for a new therapeutic agent, docking studies could guide the structural modifications needed to enhance binding affinity and selectivity.

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction allows researchers to evaluate the drug-like properties of potential derivatives early in the design process. nih.gov This computational screening can predict properties like oral absorption and cell permeability, helping to prioritize the synthesis of compounds with the most promising pharmacokinetic profiles. nih.gov These predictive models provide crucial information for the rational design of new, more effective molecules based on the this compound framework.

Integration with Green Chemistry Principles and Sustainable Processes

The pharmaceutical industry's commitment to reducing environmental impact has spurred the integration of green chemistry principles into manufacturing processes. psu.edu The synthesis of this compound and its precursors is an area where these principles can be applied to create more sustainable and economically viable production methods.

A key goal is to minimize waste streams and the associated carbon footprint. psu.edu This involves a critical evaluation of synthetic strategies using "green metrics." For example, comparing traditional syntheses that rely on halogen exchange with modern selective direct fluorination processes can reveal significant differences in environmental impact. psu.edu Direct fluorination, although it uses elemental fluorine gas, can be more environmentally favorable on a large scale by reducing steps and hazardous byproducts. psu.edu

Green chemistry also emphasizes the use of safer solvents, reducing the use of hazardous reagents, and designing energy-efficient processes. The synthesis of a precursor via Fries rearrangement, for instance, requires high temperatures and generates acidic waste, making it a target for optimization. chemicalbook.compsu.edu Future research will likely focus on developing catalytic, low-temperature alternatives that align better with green chemistry goals, ensuring that the production of valuable chemical building blocks like this compound is both efficient and environmentally responsible. psu.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.